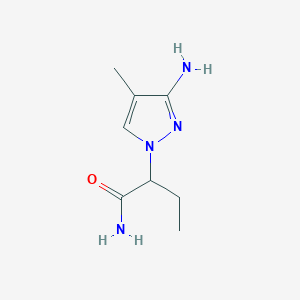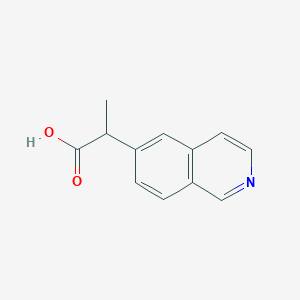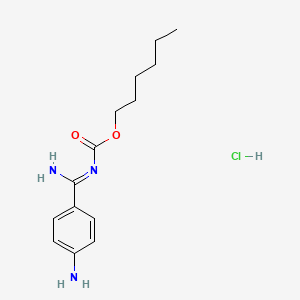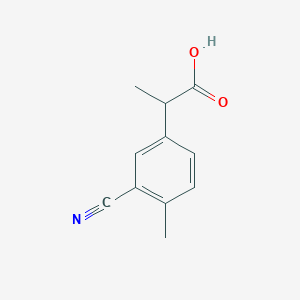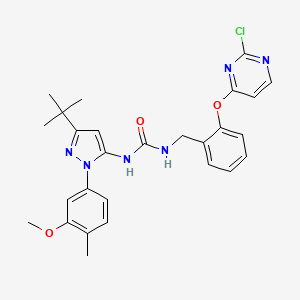
1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Substitution reactions: Introduction of the tert-butyl and methoxy-methylphenyl groups onto the pyrazole ring.
Urea formation: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea depends on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(tert-Butyl)-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)urea
- 1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)urea
Uniqueness
1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C27H29ClN6O3 |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
1-[5-tert-butyl-2-(3-methoxy-4-methylphenyl)pyrazol-3-yl]-3-[[2-(2-chloropyrimidin-4-yl)oxyphenyl]methyl]urea |
InChI |
InChI=1S/C27H29ClN6O3/c1-17-10-11-19(14-21(17)36-5)34-23(15-22(33-34)27(2,3)4)31-26(35)30-16-18-8-6-7-9-20(18)37-24-12-13-29-25(28)32-24/h6-15H,16H2,1-5H3,(H2,30,31,35) |
InChI-Schlüssel |
ZMDHAJXBUHSOIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=CC=CC=C3OC4=NC(=NC=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
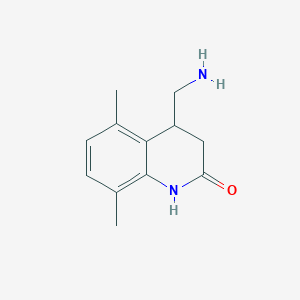
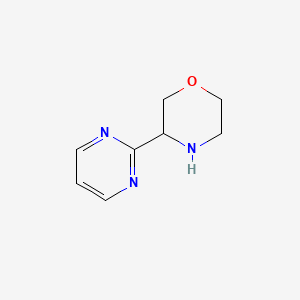
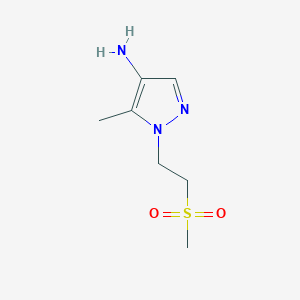

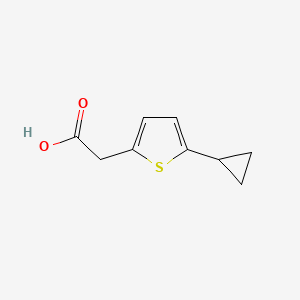
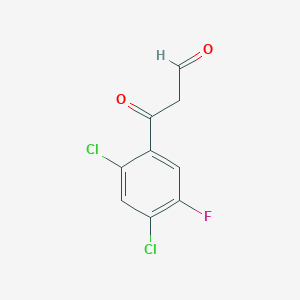
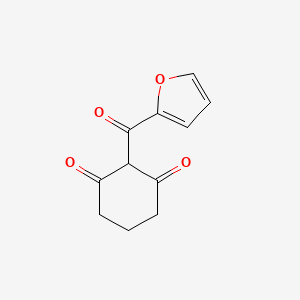
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

